molecular formula C6H11NO B027891 3-Methoxy-2,2-dimethylpropanenitrile CAS No. 99705-29-0

3-Methoxy-2,2-dimethylpropanenitrile

Cat. No. B027891
CAS RN: 99705-29-0
M. Wt: 113.16 g/mol
InChI Key: CEMLHCYKDRPMSS-UHFFFAOYSA-N
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Description

3-Methoxy-2,2-dimethylpropanenitrile is a compound that would be expected to have interesting chemical properties due to its functional groups. While specific literature directly addressing this compound is limited, studies on similar methoxy and nitrile functionalized compounds can provide valuable insights.

Synthesis Analysis

Synthesis methods for compounds with methoxy and nitrile groups often involve selective functionalization strategies. For example, the synthesis of dimethoxypropanenitrile derivatives typically utilizes starting materials that allow for the introduction of methoxy groups through nucleophilic substitution reactions and the nitrile group through cyanation reactions or via transformations of suitable precursors (Jiang Jian-quan, 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Methoxy-2,2-dimethylpropanenitrile can be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These analyses provide information on the arrangement of atoms within the molecule and the configuration of its functional groups (E. Düğdü et al., 2013).

Chemical Reactions and Properties

Methoxy and nitrile groups impart specific reactivity patterns to molecules. For instance, nitrile groups can undergo nucleophilic addition reactions, while methoxy groups can participate in electrophilic aromatic substitution reactions when attached to aromatic rings. The presence of both functionalities can thus influence the compound's overall reactivity and the types of transformations it can undergo (Xavier Berzosa et al., 2010).

Scientific Research Applications

  • Understanding Oxidative Stress : A compound structurally related to 3-Methoxy-2,2-dimethylpropanenitrile, namely 3-(4′-methoxyphenyl)-2,2,4,4-tetramethylpentane and its cyclic analogs, has been used to study the effects of oxidative stress on biological systems (Collins & Jacobs, 1986).

  • Michael Addition Reactions : A study has investigated the Michael addition between 2-aryl-substituted acrylates and a related compound, 3,3-dimethoxypropanenitrile, leading to novel organic compounds, which could have implications in various synthetic applications (Berzosa et al., 2010).

  • Corrosion Inhibition : 2-MPOD and 3-MPOD, which could be derivatives or related to 3-Methoxy-2,2-dimethylpropanenitrile, have been found effective in inhibiting mild steel corrosion in acidic solutions, demonstrating their potential as environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

  • Natural Product Synthesis : Large-scale synthesis of a derivative of 3-Methoxy-2,2-dimethylpropanenitrile, namely (2S, 3S)-2-(4-Methoxybenzyloxy)-3, 4-O-(3-pentylidene)-1, 3, 4-butanetriol, from dimethyl L-(+)-tartrate, shows potential applications in the synthesis of natural products (Horita et al., 1994).

  • Methoxy Group Randomization in Cyclopropanes : A study of the mass spectrometric behavior of () 2-Methoxy-3,3-dimethylcyclopropane-1,1-carboxylate indicates that randomization of methoxy groups occurs before molecular ion decomposition, suggesting significant reactivity and substitution potential in cyclopropanes with electronegative substituents (Kolsaker et al., 1986).

  • Biotransformation of Nitriles : Nitrile biotransformation has been used for the enantioselective synthesis of optically pure geminally dimethyl-substituted cyclopropanecarboxylic acids and amides, including derivatives similar to 3-Methoxy-2,2-dimethylpropanenitrile, highlighting its potential in organic synthesis (Wang & Feng, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H227 (flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding heat and open flames, washing skin thoroughly after handling, and using protective equipment .

properties

IUPAC Name

3-methoxy-2,2-dimethylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2,4-7)5-8-3/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMLHCYKDRPMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543120
Record name 3-Methoxy-2,2-dimethylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2,2-dimethylpropanenitrile

CAS RN

99705-29-0
Record name 3-Methoxy-2,2-dimethylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-2,2-dimethylpropanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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